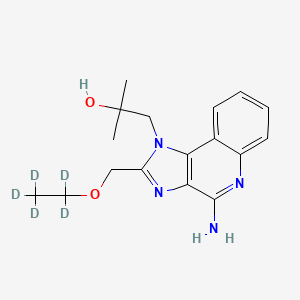

Resiquimod-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-amino-2-(1,1,2,2,2-pentadeuterioethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-SGEUAGPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252319-44-9 | |

| Record name | Resiquimod-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252319449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESIQUIMOD-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2577L8R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Resiquimod-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (also known as R-848) is a synthetic small molecule belonging to the imidazoquinoline class of compounds. It is a potent immune response modifier with well-documented antiviral and antitumor properties.[1] Resiquimod-D5 is the deuterium-labeled stable isotope of Resiquimod.[2] Stable isotope labeling is a common strategy in drug development used primarily for pharmacokinetic and metabolic studies, as deuteration can potentially alter metabolic profiles.[2] However, the fundamental mechanism of action remains identical to that of the parent compound. This guide provides a detailed technical overview of the molecular and cellular mechanisms through which Resiquimod exerts its immunostimulatory effects.

Core Mechanism of Action: Dual Agonism of Toll-Like Receptors 7 and 8

The primary mechanism of action of Resiquimod is its function as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[3][4] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing conserved molecular structures associated with pathogens.[4]

TLR7 and TLR8 are located within the endosomal compartments of specific immune cells, where they detect single-stranded RNA (ssRNA), a hallmark of viral infection.[5] Resiquimod, as a synthetic adenosine analog, mimics these natural ligands, binding to and activating TLR7 and TLR8.[] This activation is species-specific; in humans, Resiquimod activates both TLR7 and TLR8, whereas in mice, it selectively acts on TLR7.[5] The primary cellular targets are professional antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B-lymphocytes.[7]

The TLR7/8 Signaling Cascade

Upon binding Resiquimod within the endosome, TLR7 and TLR8 undergo a conformational change, leading to the initiation of a well-defined intracellular signaling cascade. This process is critically dependent on the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[5][8]

The key steps are as follows:

-

MyD88 Recruitment: Activated TLR7/8 recruits MyD88 via interactions between their respective Toll-interleukin 1 receptor (TIR) domains.[9]

-

IRAK Complex Formation: The death domain of MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.[9]

-

TRAF6 Activation: The activated IRAK complex then associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[8]

-

Downstream Pathway Bifurcation: TRAF6 acts as a crucial node, initiating two major downstream signaling branches:

-

NF-κB and MAPK Pathways: This branch leads to the activation of the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascade. These pathways converge to activate key transcription factors, including Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[9] The nuclear translocation of NF-κB and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[4][9]

-

Interferon Regulatory Factor (IRF) Pathway: In parallel, the MyD88-dependent pathway activates Interferon Regulatory Factors, particularly IRF5 and IRF7.[8] Activated IRFs translocate to the nucleus and induce the transcription of Type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.[4][5]

-

The culmination of this signaling is a robust and coordinated immune response characterized by the production of a specific cytokine milieu that bridges the innate and adaptive immune systems.

Quantitative Bioactivity Data

The potency of Resiquimod is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response in a given assay.

| Target | Assay Type | Reported EC50 (µM) | Source |

| Human TLR7 | SEAP Reporter Gene Assay | 1.5 ± 0.3 | [10] |

| Human TLR8 | SEAP Reporter Gene Assay | 4.5 ± 3.2 | [10] |

| Human TLR7 | SEAP Reporter Gene Assay | 1.5 | [11] |

Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.

Detailed Experimental Protocols

Key Experiment: In Vitro Stimulation of Human PBMCs for Cytokine Profiling

This protocol describes a representative workflow for assessing the immunostimulatory activity of Resiquimod on primary human immune cells.

Objective: To quantify the production of key cytokines (e.g., IFN-α, TNF-α, IL-6) by human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with Resiquimod.

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque density gradient medium

-

Phosphate Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete RPMI)

-

Resiquimod (stock solution in DMSO, sterile-filtered)

-

96-well flat-bottom cell culture plates

-

Multi-analyte immunoassay kit (e.g., Luminex, Cytometric Bead Array) or individual ELISA kits for target cytokines

-

Centrifuge, incubator (37°C, 5% CO₂), multichannel pipettes

Methodology:

-

PBMC Isolation: a. Dilute fresh human whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque medium in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the distinct "buffy coat" layer containing PBMCs. e. Wash the collected cells twice with PBS or RPMI medium, centrifuging at 300 x g for 10 minutes for each wash. f. Resuspend the final cell pellet in Complete RPMI and perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine cell viability and concentration.

-

Cell Plating and Stimulation: a. Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in Complete RPMI. b. Plate 200 µL of the cell suspension into each well of a 96-well plate (2 x 10⁵ cells/well). c. Prepare serial dilutions of Resiquimod in Complete RPMI. A typical final concentration range for stimulation is 0.1 µM to 10 µM.[12] Include a vehicle control (medium with DMSO equivalent to the highest Resiquimod concentration) and an unstimulated control (medium only). d. Add the Resiquimod dilutions or controls to the appropriate wells.

-

Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours. The optimal incubation time can vary depending on the target cytokines.

-

Sample Collection and Analysis: a. After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. b. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis. d. Analyze the supernatants for cytokine concentrations using a multi-analyte immunoassay or specific ELISAs according to the manufacturer's instructions.

Conclusion

This compound, functionally identical to Resiquimod, is a powerful immunostimulatory agent that acts as a dual agonist for endosomal TLR7 and TLR8. Its mechanism of action is centered on the activation of the MyD88-dependent signaling pathway in antigen-presenting cells. This leads to the production of a robust profile of pro-inflammatory cytokines and Type I interferons, which effectively initiates a Th1-polarized adaptive immune response. This well-defined mechanism underscores its therapeutic potential as a topical agent for skin cancers and viral lesions, and as a vaccine adjuvant.[1][13] Understanding these detailed molecular and cellular pathways is critical for the continued development and optimization of Resiquimod and related compounds for various immunotherapeutic applications.

References

- 1. Resiquimod - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. invivogen.com [invivogen.com]

- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]

- 11. resiquimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Resiquimod-D5.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Resiquimod-D5, a deuterated analog of the potent immune response modifier, Resiquimod (R848). This compound serves as a valuable tool in preclinical and clinical research, particularly in pharmacokinetic and metabolic studies, due to its properties as a stable isotope-labeled internal standard. This document details its chemical structure, physicochemical properties, mechanism of action, and provides insights into its application in experimental settings.

Chemical Structure and Physicochemical Properties

This compound is a deuterium-labeled version of Resiquimod, an imidazoquinoline derivative. The deuterium labeling involves the substitution of five hydrogen atoms with deuterium, which allows for its differentiation from the unlabeled compound in mass spectrometry-based analyses.

Table 1: Chemical and Physical Properties of Resiquimod and this compound

| Property | Resiquimod | This compound |

| Synonyms | R-848, S-28463, VML-600 | R848-d5, S28463-d5 |

| Chemical Formula | C₁₇H₂₂N₄O₂[1] | C₁₇H₁₇D₅N₄O₂[2][3] |

| Molecular Weight | 314.38 g/mol [1] | 319.41 g/mol [2] |

| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[4] | 1-[4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol-d5 |

| CAS Number | 144875-48-9[5] | 2252319-44-9[3] |

| Purity | ≥98% (typical) | 99.84%[6] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO | DMSO: 50 mg/mL (156.54 mM), H₂O: 0.1 mg/mL (0.31 mM)[6] |

| SMILES | CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N[4] | Not available |

| InChIKey | BXNMTOQRYBFHNZ-UHFFFAOYSA-N[4] | Not available |

Mechanism of Action: TLR7/8 Agonism

Resiquimod acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[7][8] These receptors are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells.[4][7] Upon binding of Resiquimod, TLR7 and TLR8 initiate a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway.[7] This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[5][7]

The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[6] This cytokine milieu promotes the maturation and activation of antigen-presenting cells, enhances natural killer (NK) cell activity, and drives the differentiation of T helper 1 (Th1) cells, leading to a robust cellular immune response.[5][8]

Experimental Protocols and Methodologies

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Resiquimod in biological matrices. Below are generalized protocols for common experimental applications of Resiquimod.

In Vitro Cytokine Induction Assay

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure cytokine production in response to Resiquimod.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Stimulation: Add Resiquimod (or this compound for control experiments) at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

References

- 1. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | CAS 2252319-44-9 | LGC Standards [lgcstandards.com]

- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. invivogen.com [invivogen.com]

- 8. spandidos-publications.com [spandidos-publications.com]

Resiquimod-D5: A Technical Guide to In Vitro and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro and in vivo applications of Resiquimod-D5, a deuterated analog of the potent immune response modifier, Resiquimod (R848). While much of the existing research has been conducted on the non-deuterated form, this guide will focus on the established applications of Resiquimod and address the specific role and potential of this compound. Resiquimod is a small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[1][2] Its activation of these receptors triggers a cascade of downstream signaling events, leading to the production of various pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses.[3][4]

This compound is the deuterium-labeled version of Resiquimod.[5] Stable isotope labeling is a common strategy in drug development, primarily used for tracer studies in pharmacokinetic and metabolic profiling.[5] The substitution of hydrogen with deuterium can potentially alter the metabolic fate of a compound, which may influence its pharmacokinetic properties.[5] However, direct comparative studies on the in vitro and in vivo efficacy of this compound versus Resiquimod are not extensively available in the public domain. Therefore, this guide will detail the well-documented applications of Resiquimod, with the understanding that this compound is expected to exhibit a similar mechanism of action and biological activity, while potentially offering advantages in pharmacokinetic studies.

Core Mechanism of Action: TLR7/8 Agonism

Resiquimod exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[3][6] This binding event initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB.[6] The activation of these transcription factors results in the upregulation and secretion of a variety of cytokines, including but not limited to, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[3][5]

In Vitro Applications

The in vitro effects of Resiquimod have been extensively studied across various immune cell types. These studies have been crucial in elucidating its mechanism of action and its potential for therapeutic applications.

Data Presentation: In Vitro Studies

| Cell Type | Resiquimod Concentration | Observed Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | Induction of IFN, TNF, IL-1β, and IL-6. | [3] |

| Human Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | 100 ng/mL (48 hours) | Increased expression of macrophage markers (CD14, CD16, CD64) and pro-inflammatory cytokines (IL-6, TNF-α). | [3] |

| Human Plasmacytoid Dendritic Cells (pDCs) | Not specified | Induction of IFN-α and IFN-ω; enhanced expression of co-stimulatory markers and CCR7. | [7] |

| Neonatal Cardiac Myocytes | 0.1 µg/mL | Increased cell viability and superoxide dismutase (SOD) activity; decreased lactate dehydrogenase (LDH) leakage and malondialdehyde (MDA) production. | [8] |

| Founder Cells (in cell culture) | Not specified | Increased NF-κB activity. | [6] |

| Acute Myeloid Leukemia (AML) cells | Not specified | Did not significantly alter apoptosis or cell numbers. | [9] |

Experimental Protocol: In Vitro Stimulation of Human PBMCs

This protocol outlines a general procedure for the stimulation of human peripheral blood mononuclear cells (PBMCs) with Resiquimod to assess cytokine production.

References

- 1. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 4. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Resiquimod-D5 vs. Resiquimod: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (R848) is a potent synthetic small molecule that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), making it a significant immunomodulatory agent with antiviral and antitumor properties.[1][2][3] Its deuterated analog, Resiquimod-D5, is primarily utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies.[4] This technical guide provides an in-depth exploration of the key differences between these two molecules, focusing on their mechanisms of action, the theoretical implications of deuteration based on the kinetic isotope effect, and their respective applications in research and development.

Mechanism of Action: A Shared Pathway

Both Resiquimod and this compound are anticipated to share the same fundamental mechanism of action. As an imidazoquinoline compound, Resiquimod activates immune cells by binding to TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][5] This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][5] The culmination of this pathway is the production of pro-inflammatory cytokines, including TNF-α and IL-6, and type I interferons (IFN-α).[6][7]

This immune activation leads to a Th1-polarized immune response, enhancing the activity of various immune cells, including dendritic cells, macrophages, natural killer (NK) cells, and T cells.[2][8] While Resiquimod activates both TLR7 and TLR8 in humans, it is selective for TLR7 in mice.[5]

Signaling Pathway of Resiquimod

The following diagram illustrates the signaling cascade initiated by Resiquimod upon binding to TLR7 and TLR8.

Caption: Resiquimod-induced TLR7/8 signaling pathway.

The Kinetic Isotope Effect and Its Implications for this compound

The primary distinction between Resiquimod and this compound lies in the substitution of five hydrogen atoms with deuterium atoms in the latter. This isotopic substitution can lead to a phenomenon known as the kinetic isotope effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[9]

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[4] Consequently, reactions that involve the breaking of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[10] In the context of drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, deuteration can significantly slow down the metabolic rate of a drug.[1][11]

Potential Pharmacokinetic Differences

While direct comparative pharmacokinetic data for Resiquimod and this compound is not publicly available, the principles of the KIE allow for theoretical postulations:

-

Metabolism: If the sites of deuteration in this compound are susceptible to metabolic modification in the non-deuterated form, this compound would be expected to have a slower rate of metabolism.

-

Half-life: A reduced metabolic rate would likely result in a longer plasma half-life for this compound compared to Resiquimod.[8]

-

Bioavailability: Slower first-pass metabolism could potentially lead to increased oral bioavailability.

-

Dosing Frequency: A longer half-life could theoretically allow for less frequent dosing.[11]

-

Toxicity: Deuteration may also alter the metabolic profile, potentially reducing the formation of toxic metabolites.[11]

It is crucial to emphasize that these are theoretical advantages, and the actual impact of deuteration depends on the specific sites of isotopic substitution and the primary metabolic pathways of the drug.[12]

Comparative Data Summary

The following table summarizes the known information for Resiquimod and the theoretical properties of this compound based on the principles of deuteration.

| Property | Resiquimod | This compound (Theoretical) |

| Chemical Formula | C₁₇H₂₂N₄O₂ | C₁₇H₁₇D₅N₄O₂ |

| Molecular Weight | ~314.39 g/mol | ~319.42 g/mol |

| Mechanism of Action | TLR7 and TLR8 agonist | TLR7 and TLR8 agonist |

| Primary Use | Immunomodulatory agent (research, potential therapeutic) | Stable isotope-labeled internal standard for analytical quantification |

| Metabolism | Subject to metabolic degradation (pathways not fully detailed in public literature) | Potentially slower metabolic degradation due to the kinetic isotope effect |

| Half-life | Established pharmacokinetic profile | Potentially longer half-life |

| Bioavailability | Route-dependent | Potentially higher bioavailability if subject to significant first-pass metabolism |

Experimental Protocols

Representative Protocol for Quantification of Resiquimod in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Resiquimod in a biological matrix, a primary application for this compound.

1. Objective: To determine the concentration of Resiquimod in plasma samples.

2. Materials:

- Resiquimod analytical standard

- This compound (internal standard)

- Control plasma

- Acetonitrile (ACN)

- Formic acid

- Water (LC-MS grade)

- 96-well plates

- Centrifuge

- LC-MS/MS system

3. Procedure:

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of Resiquimod using this compound as an internal standard.

Caption: LC-MS/MS quantification workflow.

Conclusion

Resiquimod and this compound are chemically similar molecules that activate the same immunomodulatory pathways. The key difference lies in the isotopic labeling of this compound, which makes it an indispensable tool for the accurate quantification of Resiquimod in biological matrices. While the kinetic isotope effect suggests that this compound may possess an altered and potentially improved pharmacokinetic profile compared to its non-deuterated counterpart, this remains a theoretical consideration without direct comparative experimental data. For drug development professionals, this compound's primary role is as a critical reagent in bioanalytical assays, ensuring the reliability of pharmacokinetic and metabolism studies of Resiquimod. Further research into the metabolic pathways of Resiquimod would be necessary to fully elucidate the potential therapeutic advantages of a deuterated version.

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 5. invivogen.com [invivogen.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Portico [access.portico.org]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

A Technical Guide to Innate Immunity Activation by Resiquimod and the Role of Deuteration in Resiquimod-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (also known as R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier.[1][2] It is recognized for its significant antiviral and antitumoral properties, which are not due to direct cytotoxicity but rather its ability to robustly activate the host's innate immune system.[3][4] Resiquimod is a ligand for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), pattern recognition receptors that are central to the detection of viral single-stranded RNA.[5] Its activation of these receptors on various immune cells, including dendritic cells, macrophages, and B-lymphocytes, triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immunity.[1][6]

This technical guide provides an in-depth overview of the mechanisms by which Resiquimod activates the innate immune system. It details the downstream signaling pathways, the impact on key immune cell populations, and presents quantitative data from various studies. Furthermore, this guide addresses the specific variant, Resiquimod-D5. While literature specifically detailing this compound is scarce, the "D5" designation implies the replacement of five hydrogen atoms with deuterium. This isotopic substitution, known as deuteration, is a common strategy in medicinal chemistry aimed at improving the pharmacokinetic properties of a drug.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[7] This can lead to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen, without altering the fundamental mechanism of action.

Mechanism of Action: TLR7 and TLR8 Agonism

Resiquimod exerts its immunomodulatory effects by binding to and activating TLR7 and TLR8.[1] These receptors are located within the endosomal compartments of immune cells.[8] Their natural ligands are single-stranded RNA (ssRNA) derived from viruses.[5] Resiquimod, as a synthetic adenosine analog, mimics these viral components, thereby initiating a powerful anti-viral-like immune response.[9]

Upon binding to Resiquimod, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][8] This interaction is the critical first step in a signaling cascade that culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[2][9] This MyD88-dependent pathway is central to the production of a wide array of inflammatory cytokines and chemokines.[8] In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is mainly found in myeloid cells like monocytes, macrophages, and myeloid dendritic cells (mDCs).[5] Resiquimod's ability to activate both receptors results in a broader and more potent immune response compared to single-agonist molecules like Imiquimod, which primarily targets TLR7.[9]

Signaling Pathways

The activation of TLR7 and TLR8 by Resiquimod initiates a well-defined intracellular signaling cascade, as depicted below.

-

Ligand Binding and Receptor Dimerization: Resiquimod enters the endosome and binds to TLR7 and/or TLR8, inducing receptor dimerization.

-

MyD88 Recruitment: The activated TLRs recruit the adaptor protein MyD88.

-

IRAK Complex Formation: MyD88 recruits and activates the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

NF-κB Pathway Activation: TRAF6 activates the TAK1 complex, which in turn phosphorylates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus.[9]

-

IRF Pathway Activation: Concurrently, the IRAK complex can phosphorylate Interferon Regulatory Factor 7 (IRF7). This leads to its dimerization and translocation to the nucleus.

-

Gene Transcription: In the nucleus, active NF-κB and IRF7 bind to the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines and type I interferons.[2]

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of Resiquimod on cytokine production and immune cell populations from various preclinical and clinical studies.

Table 1: In Vitro Cytokine Induction by Resiquimod

| Cell Type | Resiquimod (R848) Concentration | Cytokine Induced | Fold/Concentration Change | Reference |

|---|---|---|---|---|

| Human PBMCs | 1 µg/mL | IFN-α, TNF-α, IL-1β, IL-6 | Dose-dependent induction | [1] |

| Human PBMCs | 30 nM - 100 nM | Type I IFN | Activity from 0.00125 µM to 0.00561 µM | [10] |

| Human pDCs | 0.3 µM | Type I IFNs (α, ω) | Equivalent to 3 µM Imiquimod | [11] |

| M1 Macrophages | 5 µM | IL-23 | Significant production after 6h | [12] |

| Canine PBMCs | 25 µg R848 basis | TNF-α, IL-12 | Significant secretion |[13] |

Table 2: In Vivo Effects of Resiquimod on Immune Cell Populations and Markers

| Animal Model | Dosage & Route | Immune Cell/Marker | Effect | Time Point | Reference |

|---|---|---|---|---|---|

| Mice (SCCVII tumor) | 1.7 µ g/mouse , i.p. | pDC IL-12 expression | Peak induction | 3 hours | [14][15] |

| Mice (SCCVII tumor) | 1.7 µ g/mouse , i.p. | pDC MHC-II & CD86 | Peak expression | 12 hours | [14][15] |

| Mice (Melanoma) | Topical | Plasmacytoid Dendritic Cells | Activation at vaccination site | 24 hours | [16] |

| Mice (Melanoma) | Topical | gp100-specific CD8+ T cells | Increased frequency in blood | 8 weeks | [16] |

| Mice (LLC tumor) | Intraperitoneal | Dendritic Cells (DCs) | Upregulated TLR7 expression | N/A | [8] |

| Mice (LLC tumor) | Intraperitoneal | NK cells, CD8+ T cells | Increased proportion in TME | N/A | [8] |

| Mice (LLC tumor) | Intraperitoneal | Foxp3+ Treg cells | Reduced proportion in TME | N/A |[8] |

Table 3: Effective Concentrations of Resiquimod in Various Experimental Models

| Model System | Effective Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|

| In vitro human M-MDSCs | 100 ng/mL | Differentiation into inflammatory macrophages | [1] |

| In vitro LLC cells | 1, 5, 10 µg/mL | Proliferation assay stimulation | [8] |

| In vivo SPF chickens | 50 µ g/bird , i.m. | Upregulation of IFN-α, IFN-β, IL-1β, etc. | [1] |

| In vivo mice | 50 µg (~2 mg/kg), i.p. | Decreased hippocampal N-acetylaspartate | [17] |

| In vivo mice | 100 µg (~4 mg/kg), i.p. | Transient cortical volume expansion | [17] |

| Human clinical trial | 0.01% or 0.03% gel, topical | Complete clinical clearance of actinic keratosis |[18] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the immunostimulatory effects of Resiquimod.

Protocol 1: In Vitro Stimulation and Maturation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs and their subsequent stimulation with Resiquimod to assess activation and maturation.

Materials:

-

C57BL/6 mice

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (10 ng/mL)

-

Resiquimod (R848) stock solution (e.g., 1 mg/mL in DMSO)

-

6-well and 96-well tissue culture plates

-

Cell scraper

Procedure:

-

Isolation of Bone Marrow Cells:

-

Euthanize a C57BL/6 mouse according to institutional guidelines.

-

Disinfect the hind legs and surgically remove the femur and tibia.

-

Flush the bone marrow from both ends of the bones using a syringe with RPMI medium.

-

Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer, then wash the cells with RPMI.

-

-

Differentiation of BMDCs:

-

Resuspend the bone marrow cells in complete RPMI medium (supplemented with 10% FBS, 1% Pen-Strep, 20 ng/mL GM-CSF, and 10 ng/mL IL-4).

-

Plate the cells in 6-well plates at a density of 2 x 10^6 cells per well.

-

Incubate at 37°C, 5% CO2. On day 3, gently remove half of the media and replace it with fresh, warm complete media containing cytokines.

-

-

Stimulation:

-

On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are now immature DCs.[8]

-

Plate the immature DCs in a 96-well plate at 1 x 10^5 cells/well.

-

Prepare serial dilutions of Resiquimod in complete RPMI to achieve final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Include a vehicle control (DMSO).

-

Add the Resiquimod dilutions to the cells and incubate for 24 hours at 37°C, 5% CO2.

-

-

Sample Collection:

-

After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis (store at -80°C).

-

Wash and collect the cells for flow cytometric analysis of maturation markers.

-

Protocol 2: Quantification of Cytokine Production by Sandwich ELISA

This protocol provides a general procedure for measuring the concentration of a specific cytokine (e.g., IL-12, TNF-α) in cell culture supernatants.[19][20]

Materials:

-

ELISA plate (96-well high-binding)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP conjugate

-

TMB Substrate solution

-

Stop Solution (e.g., 2N H2SO4)

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)[21]

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute the capture antibody in Coating Buffer (typically 1-4 µg/mL).[19]

-

Add 100 µL to each well of the ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times.

-

Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to create a standard curve (e.g., from 2000 pg/mL down to 0 pg/mL).[21]

-

Add 100 µL of the standards and experimental samples (supernatants) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate 4 times.

-

Dilute the biotinylated detection antibody in Assay Diluent (typically 0.25-2 µg/mL).[19]

-

Add 100 µL to each well and incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate 4 times.

-

Dilute the Streptavidin-HRP conjugate in Assay Diluent.

-

Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.

-

-

Development and Measurement:

-

Wash the plate 5-7 times.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate at room temperature in the dark until a color gradient develops (typically 15-30 minutes).

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm on a plate reader within 30 minutes.

-

-

Analysis:

-

Generate a standard curve by plotting the absorbance versus the known concentrations of the standards.

-

Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

-

Protocol 3: Flow Cytometric Analysis of DC Maturation Markers

This protocol outlines the staining of Resiquimod-treated DCs to analyze the surface expression of maturation markers like MHC Class II, CD80, and CD86.[14]

Materials:

-

Resiquimod-stimulated DCs (from Protocol 1)

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-mouse CD16/32 antibody)

-

Fluorochrome-conjugated antibodies (e.g., FITC anti-MHC-II, PE anti-CD86, APC anti-CD11c)

-

Viability dye (e.g., 7-AAD or DAPI)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest the stimulated DCs from the 96-well plate and transfer to FACS tubes.

-

Wash the cells by adding 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.

-

-

Fc Receptor Blocking:

-

Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block.

-

Incubate on ice for 10-15 minutes. This step prevents non-specific antibody binding.

-

-

Surface Staining:

-

Prepare a cocktail of fluorochrome-conjugated antibodies in FACS buffer at their predetermined optimal concentrations. For BMDCs, a typical panel would include anti-CD11c (to identify DCs), anti-MHC Class II, and anti-CD86.

-

Add 50 µL of the antibody cocktail to the cells.

-

Incubate on ice for 30 minutes, protected from light.

-

-

Washing:

-

Add 1 mL of cold FACS buffer to each tube and wash the cells twice as described in step 1.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

If desired, add a viability dye just before analysis to exclude dead cells.

-

Acquire the samples on a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation and gating.

-

-

Analysis:

-

Analyze the data using flow cytometry software.

-

First, gate on live, single cells. Then, gate on the CD11c-positive population (DCs).

-

Within the DC gate, analyze the expression levels (e.g., Mean Fluorescence Intensity, MFI) or the percentage of positive cells for the maturation markers MHC-II and CD86. Compare the expression between unstimulated (control) and Resiquimod-stimulated groups.

-

Conclusion

Resiquimod is a powerful synthetic agonist of TLR7 and TLR8 that effectively activates multiple arms of the innate immune system. By mimicking viral ssRNA, it stimulates dendritic cells, macrophages, and other immune cells to produce a Th1-polarizing cytokine milieu, including high levels of type I interferons and IL-12. This leads to enhanced antigen presentation, activation of NK and T cells, and the promotion of a robust adaptive immune response. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers studying innate immunity and developing novel immunotherapies.

The deuterated variant, this compound, is designed based on established principles of medicinal chemistry to enhance the molecule's metabolic stability. While its core mechanism of action is expected to be identical to that of Resiquimod, the improved pharmacokinetic profile of this compound could translate to greater in vivo potency, a longer duration of action, and potentially a more favorable safety profile, making it an attractive candidate for further drug development.

References

- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 2. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. h-h-c.com [h-h-c.com]

- 21. bowdish.ca [bowdish.ca]

A Technical Guide to the Antiviral and Antitumor Activities of Resiquimod

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the biological activities of Resiquimod (R848). Resiquimod-D5 is a deuterated version of Resiquimod, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry, but it is not expected to alter the fundamental antiviral and antitumor mechanisms of the parent compound. Therefore, the data, protocols, and pathways described herein pertain to the non-deuterated Resiquimod.

Executive Summary

Resiquimod (also known as R848) is a potent synthetic small molecule belonging to the imidazoquinoline family. It functions as an immune response modifier by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[4] Activation of TLR7/8 by Resiquimod triggers a robust downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and Type I interferons. This powerful immunostimulatory activity underpins its significant antiviral and antitumor effects, which have been demonstrated in numerous preclinical and clinical studies.[5][6] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and experimental methodologies related to the dual therapeutic potential of Resiquimod.

Mechanism of Action: TLR7/8 Signaling

Resiquimod exerts its biological effects by binding to and activating TLR7 and TLR8 within endosomal compartments of immune cells.[4] This ligand-receptor interaction initiates a MyD88-dependent signaling pathway, which is a common adaptor protein for most TLRs.[2][7]

The key steps in the signaling cascade are:

-

Recognition and Binding: Resiquimod, after entering the cell, binds to TLR7 and TLR8 in the endosome.

-

MyD88 Recruitment: Upon activation, the TLRs recruit the adaptor protein MyD88.

-

IRAK and TRAF6 Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).

-

NF-κB and MAPK Activation: The activated signaling complex leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[8]

-

Cytokine and Interferon Production: Activation of these transcription factors induces the expression and secretion of a wide array of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[1] It also leads to the production of Type I interferons, particularly Interferon-alpha (IFN-α), a key mediator of antiviral responses.[1][3][4]

This cascade results in the maturation and activation of antigen-presenting cells (APCs) like dendritic cells, enhancement of a T-helper 1 (Th1) polarized immune response, and activation of natural killer (NK) cells, all of which contribute to its antiviral and antitumor effects.[4][8]

Caption: Resiquimod-induced TLR7/8 signaling pathway.

Antitumor Activity

Resiquimod's antitumor effects are primarily immune-mediated. By activating APCs and promoting a Th1-biased cytokine environment, it helps overcome the immunosuppressive tumor microenvironment, leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[4][9]

Quantitative Data Summary

The efficacy of Resiquimod has been evaluated in several cancer types, most notably in cutaneous lymphomas and melanoma.

Table 1: Clinical Efficacy of Topical Resiquimod in Cutaneous T-cell Lymphoma (CTCL)

| Study Parameter | Finding | Reference |

|---|---|---|

| Trial Design | Phase 1, open-label | [10][11][12] |

| Patient Population | 12 patients with stage IA-IIA CTCL | [11][12] |

| Treatment | 0.03% or 0.06% topical Resiquimod gel | [10][12] |

| Response in Treated Lesions | 75% of patients had significant improvement | [11] |

| Complete Clearance (Treated) | 30% of patients had clearing of all treated lesions | [11] |

| Overall Response (SWAT score) | 92% (11 of 12) had >50% improvement in body surface area involvement | [10][13] |

| Complete Remission (Overall) | 2 of 12 patients experienced complete clearing of all disease | [10][13][14] |

| Effect on Malignant T-cells | 90% of patients showed decreased malignant T-cell clones | [10][11] |

| Eradication of Malignant T-cells | 30% of patients had complete eradication from studied lesions |[10][11] |

Table 2: Preclinical Efficacy of Resiquimod in Melanoma Models

| Study Parameter | Model | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Survival | B16.F10 melanoma-challenged mice | Local Resiquimod + Systemic anti-PD-1 | Significantly prolonged survival compared to anti-PD-1 alone | [15][16] |

| Direct Effect | B16.F10 melanoma cells (in vitro) | Resiquimod | Direct anti-proliferative effect; induced IL-12 production | [15][16] |

| Tumor Growth | CMT167 lung cancer & MN/MCA1 fibrosarcoma mice | Intratumoral Poly(I:C) + Resiquimod (25 µg) | Significant reduction in tumor volume and weight | [17] |

| Immune Infiltration | Regressing tumors from combo therapy | N/A | Increased M1:M2 macrophage ratio, increased CD4+ and CD8+ T cells |[17] |

Experimental Protocols

This protocol is a representative example of how the antitumor efficacy of Resiquimod is evaluated in a preclinical setting.[15][16]

-

Cell Line: B16.F10 melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Animal Model: C57BL/6 mice (6-8 weeks old) are used.

-

Tumor Implantation: Mice are subcutaneously injected with a suspension of B16.F10 cells (e.g., 1 x 10^5 cells in 100 µL PBS) in the flank.

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups:

-

Vehicle Control (e.g., PBS)

-

Resiquimod alone (locally administered)

-

Anti-PD-1 antibody alone (systemically administered, e.g., intraperitoneally)

-

Resiquimod + Anti-PD-1 combination

-

-

Dosing Regimen:

-

Resiquimod: Administered intratumorally or topically at a specified dose and schedule (e.g., 25 µg every 3 days).

-

Anti-PD-1: Administered intraperitoneally (e.g., 200 µg per mouse) on a defined schedule.

-

-

Monitoring: Tumor volume is measured with calipers every 2-3 days. Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint Analysis:

-

Primary Endpoint: Survival is monitored, and Kaplan-Meier curves are generated.

-

Secondary Endpoints: At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to quantify infiltrating T cells, macrophages; IHC staining).

-

Caption: Workflow for a preclinical in vivo antitumor study.

Antiviral Activity

Resiquimod's antiviral mechanism relies heavily on the induction of IFN-α and other cytokines, which establish an "antiviral state" in host cells.[1][18] This state involves the upregulation of numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral life cycle, from entry to replication and egress.

Quantitative Data Summary

Resiquimod has demonstrated in vitro activity against a range of viruses.

Table 3: In Vitro Antiviral Efficacy of Resiquimod (R848)

| Virus | Assay/Cell Model | EC₅₀ | Reference |

|---|---|---|---|

| Murine Norovirus (MNV) | Plaque Reduction Assay | 23.5 nM | [19] |

| Hepatitis C Virus (HCV) | Replicon Cells (via PBMC supernatant) | Potent, low micromolar inhibition | [19] |

| Herpes Simplex Virus (HSV) | Clinical studies (topical) | Mixed success, decreased viral shedding | [18] |

| Human Papillomavirus (HPV) | Clinical studies (topical, for warts) | Effective (related to Imiquimod's approved use) |[18] |

Experimental Protocols

This protocol is a standard method for quantifying the inhibition of viral replication.[19]

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, RAW 264.7 for MNV) in 24-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of Resiquimod in cell culture medium.

-

Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the medium containing the different concentrations of Resiquimod to the wells.

-

Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose or agarose) to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Plaque Visualization:

-

Remove the overlay.

-

Fix the cells with a fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a staining solution (e.g., 0.1% crystal violet). The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones.

-

-

Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no drug). The EC₅₀ value (the concentration of drug that inhibits 50% of plaque formation) is determined using dose-response curve analysis.

Caption: Workflow for a plaque reduction antiviral assay.

Pharmacokinetics and Formulation

A significant challenge with systemic administration of Resiquimod is its rapid metabolism and clearance, which can lead to a sharp, poorly tolerated pulse of inflammatory cytokines.[20] Oral Resiquimod has a short half-life, being quickly metabolized by CYP1A2 and CYP3A4 enzymes.[20] This pharmacokinetic profile has limited its systemic application due to adverse effects.[5][20]

To overcome these limitations, research has focused on novel formulations:

-

Topical Gels: For cutaneous malignancies like CTCL and melanoma, topical application localizes the immune response, enhancing efficacy at the tumor site while minimizing systemic toxicity.[10][21]

-

Nanoparticle and Liposome Formulations: Encapsulating or conjugating Resiquimod to nanoparticles, liposomes, or polymers can alter its pharmacokinetic properties.[5][22] These delivery systems can provide sustained release, form a depot at the injection site, and improve co-delivery to antigen-presenting cells, thereby enhancing the therapeutic window and efficacy.[23]

The use of deuterated Resiquimod (this compound) is particularly relevant in these pharmacokinetic studies, serving as a stable isotope-labeled internal standard for accurate quantification of the drug and its metabolites in biological samples.[24]

References

- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. | Semantic Scholar [semanticscholar.org]

- 12. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. [sonar.ch]

- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 14. researchgate.net [researchgate.net]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antiviral activity of Toll-like receptor 7 and 7/8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipid conjugation of TLR7 agonist Resiquimod ensures co-delivery with the liposomal Cationic Adjuvant Formulation 01 (CAF01) but does not enhance immunopotentiation compared to non-conjugated Resiquimod+CAF01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

Methodological & Application

Resiquimod-D5 experimental protocol for in vitro studies.

Application Notes: Resiquimod-D5 for In Vitro Research

Introduction

This compound is the deuterated form of Resiquimod (R848), a potent synthetic small molecule that functions as an immune response modifier. It is a member of the imidazoquinoline family and acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses.[1][3] By activating TLR7 and TLR8, Resiquimod initiates a powerful downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and the activation of cellular immunity.[4][5] This makes this compound a valuable tool for in vitro studies in immunology, oncology, and antiviral research. The deuteration is intended to alter the metabolic profile for in vivo applications but does not change its in vitro mechanism of action.

Mechanism of Action

Resiquimod exerts its effects by binding to TLR7 and TLR8, which are primarily located within the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, B-lymphocytes, and natural killer (NK) cells.[4][6][7] Upon binding, it triggers the recruitment of the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][3] The activation of these transcription factors results in the transcription and secretion of a broad range of cytokines, most notably Type I Interferons (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[4][5][8] This cytokine milieu promotes a T-helper 1 (Th1) polarized immune response, enhancing both innate and adaptive immunity.[5][6]

Quantitative Data Summary for In Vitro Experiments

The effective concentration and incubation time for Resiquimod can vary depending on the cell type and the specific endpoint being measured. The following table summarizes typical conditions reported in the literature.

| Cell Line / Type | Concentration Range | Incubation Time | Assay Type | Key Outcome / Measurement | Citations |

| Human PBMCs | 10 nM - 2 µg/ml | 18 - 48 hours | Cytokine Induction | Increased secretion of IFN-α, TNF-α, IL-1β, IL-6 | [4][8] |

| Human pDCs | 0.3 µM | Not Specified | Cytokine Induction | Secretion of Type I Interferons (IFN-α, IFN-ω) | [9] |

| RAW-Blue™ Macrophages | Not Specified | Not Specified | NF-κB Reporter Assay | Activation of NF-κB/AP-1 inducible SEAP reporter | [10][11] |

| Neonatal Cardiac Myocytes | 0.01 - 1.0 µg/mL | 24 hours | Cardioprotection Assay | ROS generation, NF-κB and HIF1 activation | [3] |

| Human M-MDSCs | 100 ng/mL | 48 hours | Differentiation Assay | Increased expression of macrophage markers (CD14, CD16) | [4] |

| Flounder PBL | 0.175 - 16 µg/ml | 48 hours | Proliferation Assay | Increased BrdU incorporation | [4] |

Experimental Protocols

Protocol 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the stimulation of human PBMCs with this compound to measure the induction of cytokine secretion, a primary indicator of TLR7/8 pathway activation.

Materials:

-

This compound

-

DMSO (vehicle control)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well flat-bottom cell culture plates

-

ELISA kits for target cytokines (e.g., human TNF-α, IL-6, IFN-α)

Procedure:

-

PBMC Preparation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Perform a cell count and viability assessment. Seed the cells into a 96-well plate at a density of 5 x 10^5 cells per well in 100 µL of medium.[4]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 µM). Prepare a vehicle control containing the same final concentration of DMSO.

-

Cell Treatment: Add 100 µL of the this compound working solutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 18 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Cytokine Analysis: Carefully collect the cell-free supernatant. The levels of secreted cytokines such as TNF-α, IL-6, and IFN-α can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: NF-κB Activation Reporter Assay

This protocol uses a reporter cell line (e.g., HEK-Blue™ TLR7 or THP1-Blue™ NF-κB) to quantify the activation of the NF-κB signaling pathway following treatment with this compound. These cells contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

Materials:

-

This compound

-

NF-κB reporter cell line (e.g., THP1-Blue™ NF-κB Reporter Cells)

-

Appropriate cell culture medium and selection antibiotics

-

96-well flat-bottom cell culture plates

-

Reporter detection reagent (e.g., QUANTI-Blue™ Solution)

Procedure:

-

Cell Culture: Culture the NF-κB reporter cells according to the supplier's instructions, maintaining the appropriate antibiotic selection.

-

Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed medium. Seed the cells into a 96-well plate at the recommended density (e.g., 180,000 cells/well for THP1-Blue™).

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control and a positive control (e.g., LPS for THP1-Blue™ cells).

-

Cell Stimulation: Add 20 µL of the prepared this compound dilutions or controls to each well.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[10]

-

Reporter Detection: After incubation, add 20 µL of the cell supernatant to a new 96-well plate.

-

Signal Development: Add 180 µL of a SEAP detection reagent (like QUANTI-Blue™) to each well containing the supernatant. Incubate at 37°C for 1-3 hours, or until a color change is apparent.

-

Measurement: Determine SEAP levels by measuring the optical density (OD) at 620-655 nm using a microplate reader. The OD is directly proportional to the level of NF-κB activation.[11]

References

- 1. invivogen.com [invivogen.com]

- 3. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Resiquimod-D5 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod, a potent immune-response modifier, acts as a selective agonist for Toll-like receptor 7 (TLR7) in mice.[1][2][3][4] As a deuterated analog, Resiquimod-D5 is primarily utilized as an internal standard for the analytical quantification of Resiquimod. However, its biological activity is considered equivalent to the non-deuterated form. Therefore, these application notes and protocols, based on studies using Resiquimod (R848), are directly applicable to the use of this compound as a biologically active agent in mouse models.

Activation of TLR7 by Resiquimod in immune cells, particularly dendritic cells (DCs), initiates a MyD88-dependent signaling cascade.[1][2][3][4] This leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[1][4] This robust immune stimulation makes Resiquimod a valuable tool in preclinical research, primarily in the fields of cancer immunotherapy and vaccine adjuvant development.[2][5][6]

Mechanism of Action: TLR7 Signaling Pathway

Resiquimod's mechanism of action in murine cells is centered on the activation of the endosomally located TLR7. Upon binding, it triggers a downstream signaling cascade that results in a potent Th1-polarized immune response.

Caption: this compound activates the TLR7-MyD88 pathway in murine immune cells.

Applications in Mouse Models

Resiquimod has demonstrated significant efficacy in various mouse models, primarily as an anti-cancer agent and a vaccine adjuvant.

Cancer Immunotherapy

In oncology research, Resiquimod is used to stimulate an anti-tumor immune response. It can be administered systemically or locally to modulate the tumor microenvironment, enhance the activity of cytotoxic T lymphocytes and NK cells, and reduce the population of regulatory T cells.[2][3]

Table 1: Summary of Resiquimod Application in Murine Cancer Models

| Cancer Model | Mouse Strain | Route of Administration | Dosage | Treatment Schedule | Key Findings |

| Lung Cancer | C57BL/6 | Intraperitoneal (i.p.) | 20 µ g/mouse | Every other day from day of tumor cell inoculation | Reduced tumor burden and prolonged survival.[2] |

| Lung Cancer | C57BL/6 | Intravenous (i.v.) | 3 mg/kg | Day 7 post-tumor inoculation | Upregulated TLR7 on DCs and enhanced DC and NK cell activation.[3] |

| Metastatic Melanoma | C57BL/6 | Intraperitoneal (i.p.) | 20 µ g/mouse or 80 µ g/mouse | 20 µg every other day or 80 µg twice with a 4-day interval | Effectively inhibited metastasis of melanoma cells to the lung.[2] |

| Pancreatic Cancer | - | Retro-orbital | 3 mg/kg | 1 day before, 1 day after, and 1 week after SBRT | In combination with SBRT, significantly decreased tumor burden and increased survival.[7] |

| Fibrosarcoma & Lung Cancer | C57BL/6 | Intratumoral (i.t.) | 25 µ g/mouse | Six injections from day 9 to day 21 post-tumor cell injection | Significant reduction in tumor volume and weight.[8] |

| Colon Adenocarcinoma | BALB/c | Subcutaneous (s.c.) with vaccine | 0.2 µ g/mouse (MuSyC-dose) | On opposite flank of tumor | Optimized antitumor response and increased cytotoxic T cells in the tumor.[9] |

Vaccine Adjuvant

Resiquimod is a potent adjuvant that enhances antigen-specific immune responses, skewing them towards a Th1 phenotype, which is crucial for immunity against intracellular pathogens and for cancer vaccines.[4][5][6]

Table 2: Summary of Resiquimod Application as a Vaccine Adjuvant in Mice

| Vaccine Type | Mouse Strain | Route of Administration | Dosage | Key Findings |

| DNA Vaccine (HIV-1 gag) | BALB/c | Intramuscular (i.m.) with DNA | 5-100 nM | Moderately enhanced IFN-gamma production and increased T-cell proliferation.[10] |

| DNA Vaccine | - | Subcutaneous (s.c.) at vaccination site | 10-fold less than imiquimod | Biased immune response towards a predominance of Th1 cells.[5] |

| Protein Vaccine (Leishmania major antigen) | BALB/c | Subcutaneous (s.c.) with antigen | 20 µ g/mouse | Enhanced Th1 response and provided protection against infection.[11] |

| Protein Vaccine (Ovalbumin) | C57BL/6 | Subcutaneous (s.c.) with protein | 2 µ g/mouse | Saturated dendritic cell maturation in the draining lymph node.[9] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse models, based on established methodologies for Resiquimod (R848).

Preparation of this compound Solution

Materials:

-

This compound (powder)

-

Endotoxin-free water or saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

Aseptically weigh the this compound powder.

-

Dissolve the powder in endotoxin-free water or saline to a stock concentration (e.g., 1 mg/mL).[1]

-

Vortex thoroughly until the powder is completely dissolved.

-

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[12] Dilute the stock solution to the final desired concentration with sterile, endotoxin-free saline or PBS.

Systemic Administration Protocol (Intraperitoneal Injection)

This protocol describes the systemic delivery of this compound to elicit a broad immune response.

Caption: Experimental workflow for intraperitoneal injection of this compound in mice.

Procedure:

-

Prepare the this compound solution at the desired concentration (e.g., 20 µg in 100 µL PBS).[2]

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.

-

Use a 27.5-gauge needle for the injection.[1]

-

Insert the needle at a shallow angle (15-30 degrees) to avoid puncturing internal organs.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

Local Administration Protocol (Intratumoral Injection)

This protocol is for the direct delivery of this compound into a tumor to stimulate a local anti-tumor immune response.

References

- 1. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. invivogen.com [invivogen.com]